molecular formula C11H17N3O2 B13908471 tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate

tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate

Cat. No.: B13908471
M. Wt: 223.27 g/mol
InChI Key: FFKYIERZHFXSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate: is an organic compound primarily used as a protecting group in organic synthesis. It is a white solid that is soluble in common organic solvents like alcohols and esters. This compound is relatively stable under common experimental conditions but may be unstable in the presence of strong acids and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate typically involves the reaction of 2-amino-5-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc2O). This reaction is generally carried out at room temperature and requires appropriate solvent treatment and reaction time control .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of di-tert-butyl dicarbonate and 2-amino-5-(aminomethyl)pyridine under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate involves its role as a protecting group. The compound protects the amine functional group by forming a stable carbamate linkage, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine .

Comparison with Similar Compounds

  • tert-butyl (5-aminopyridin-2-yl)carbamate
  • tert-butyl (5-aminopyridin-2-yl)(methyl)carbamate

Comparison: tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate is unique due to its specific structure and stability. Compared to similar compounds, it offers better protection for the amine group and can be easily removed under mild conditions. This makes it a preferred choice in peptide synthesis and other organic reactions .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C11H17N3O2/c1-7-9(5-8(12)6-13-7)14-10(15)16-11(2,3)4/h5-6H,12H2,1-4H3,(H,14,15)

InChI Key

FFKYIERZHFXSHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.